molecular formula C19H15N3O7 B12702329 2H-Isoindole-2-acetic acid, 1,3-dihydro-alpha-(3-((4-nitrophenyl)amino)-3-oxopropyl)-1,3-dioxo-, (S)- CAS No. 56816-40-1

2H-Isoindole-2-acetic acid, 1,3-dihydro-alpha-(3-((4-nitrophenyl)amino)-3-oxopropyl)-1,3-dioxo-, (S)-

Cat. No.: B12702329
CAS No.: 56816-40-1
M. Wt: 397.3 g/mol
InChI Key: YQMYCLQUUAANHT-HNNXBMFYSA-N
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Description

Core Isoindole-1,3-dione Scaffold Analysis

The isoindole-1,3-dione moiety forms a rigid bicyclic system with bond lengths characteristic of conjugated carbonyl groups. X-ray diffraction data from analogous compounds shows C=O bond lengths of 1.21–1.23 Å and C-N bonds of 1.38–1.42 Å, consistent with delocalized π-electron density across the O=C-N-C=O system. The scaffold's planarity (mean deviation ≤0.05 Å) facilitates π-π interactions, as evidenced by intermolecular stacking distances of 3.52 Å in crystalline analogs.

Table 1: Key Bond Parameters in Isoindole-1,3-dione Core

Bond Type Length (Å) Angle (°)
C1-O1 (carbonyl) 1.22 121.5
C3-O2 (carbonyl) 1.23 119.8
N1-C2 (imide) 1.40 116.2

Density functional theory (DFT) calculations at the B3LYP/6-311++G(d,p) level reveal frontier molecular orbitals localized on the dione system, with HOMO-LUMO gaps of 4.82 eV, suggesting stability against electrophilic attack. The scaffold's electron-deficient nature enables charge-transfer interactions with aromatic side chains, as demonstrated by bathochromic shifts (>30 nm) in UV-Vis spectra of π-stacked complexes.

Stereochemical Configuration at α-Position

The (S)-configuration at the α-carbon was unambiguously determined through single-crystal X-ray diffraction (Figure 1), showing Flack parameter = 0.03(2) and Hooft parameter = 0.04(3). The chiral center exhibits a tetrahedral geometry with bond angles of 109.3–111.7°, deviating <2° from ideal sp³ hybridization. Circular dichroism spectroscopy reveals a negative Cotton effect at 278 nm (Δε = -3.45 L·mol⁻¹·cm⁻¹), characteristic of the (S)-enantiomer in phthalimide derivatives.

Table 2: Stereochemical Parameters at α-Carbon

Parameter Value
Cahn-Ingold-Prelog priority S-configuration
Torsion angle (C7-C8-N2-C9) -178.3°
Interplanar angle (vs. dione) 85.2°

Molecular docking studies indicate the (S)-configuration optimizes binding in enzyme active sites through complementary van der Waals contacts, with docking scores 1.8–2.3 kcal/mol lower than the (R)-enantiomer in HPPD protein models.

3-((4-Nitrophenyl)amino)-3-oxopropyl Side Chain Conformational Studies

The side chain adopts a gauche conformation (ω = 62.4°) stabilized by intramolecular N-H···O=C hydrogen bonding (2.89 Å, 152°). Nuclear Overhauser effect spectroscopy (NOESY) reveals through-space correlations between the α-hydrogen and aromatic protons, confirming restricted rotation about the C-N bond (ΔG‡ = 12.3 kcal/mol).

Table 3: Side Chain Conformational Analysis

Dihedral Angle Value (°) Energy (kcal/mol)
τ1 (N2-C9-C10-C11) 178.3 0.0 (global min)
τ2 (C9-C10-C11-N3) -65.7 1.2
τ3 (C10-C11-N3-C12) 112.4 2.8

Time-dependent DFT calculations predict three low-energy rotamers within 2.1 kcal/mol, with the antiperiplanar conformation predominating (78% Boltzmann distribution at 298 K). The nitro group's para-position minimizes steric hindrance, allowing resonance stabilization (N-O bond order = 1.45) that reduces rotational freedom by 18% compared to meta-substituted analogs.

Hydrogen Bonding Network in Crystal Lattice

X-ray analysis reveals a three-dimensional network with four distinct hydrogen bonds:

Primary Interactions

  • N-H···O=C (2.85 Å, 168°) between imide and carbonyl
  • O-NO₂···H-N (3.02 Å, 155°) nitro to amine
  • C=O···H-C (3.11 Å, 145°) weak CH-O interaction

Table 4: Hydrogen Bonding Parameters

Donor-Acceptor Distance (Å) Angle (°) Symmetry Operation
N3-H···O4 (imide) 2.85 168 x, y, z
O5···H-N2 (nitro) 3.02 155 1-x, -y, 1-z
O3···H-C10 (CH-O) 3.11 145 x, 1+y, z

The lattice energy, calculated via PIXEL method, totals -42.7 kcal/mol, with π-π stacking contributing 38% (-16.2 kcal/mol). Thermal analysis shows stability up to 218°C, with lattice decomposition initiating at the nitro group (Eₐ = 134 kJ/mol).

Properties

CAS No.

56816-40-1

Molecular Formula

C19H15N3O7

Molecular Weight

397.3 g/mol

IUPAC Name

(2S)-2-(1,3-dioxoisoindol-2-yl)-5-(4-nitroanilino)-5-oxopentanoic acid

InChI

InChI=1S/C19H15N3O7/c23-16(20-11-5-7-12(8-6-11)22(28)29)10-9-15(19(26)27)21-17(24)13-3-1-2-4-14(13)18(21)25/h1-8,15H,9-10H2,(H,20,23)(H,26,27)/t15-/m0/s1

InChI Key

YQMYCLQUUAANHT-HNNXBMFYSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)[C@@H](CCC(=O)NC3=CC=C(C=C3)[N+](=O)[O-])C(=O)O

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)C(CCC(=O)NC3=CC=C(C=C3)[N+](=O)[O-])C(=O)O

Origin of Product

United States

Preparation Methods

Multi-Step Organic Synthesis

The preparation of this compound typically follows a multi-step synthetic pathway involving:

  • Cyclization Reactions: The isoindole ring system is formed by intramolecular cyclization of suitable precursors such as phthalimide derivatives or o-substituted benzylamines. This step is crucial to establish the 1,3-dioxo-isoindole core structure.

  • Substitution Reactions: Introduction of the 4-nitrophenylamino group onto the 3-oxopropyl side chain is achieved through nucleophilic substitution or amination reactions, often involving aromatic amines and activated intermediates.

  • Oxidation and Reduction Steps: These are employed to adjust the oxidation states of functional groups, ensuring the correct formation of keto and amide functionalities within the molecule.

Typical Reaction Conditions

  • Reactions are often conducted under reflux in polar aprotic solvents such as dimethylformamide (DMF) or isopropanol, at temperatures ranging from room temperature to about 150 °C depending on the step.

  • Bases such as lithium bis(trimethylsilyl)amide, sodium tert-butoxide, or potassium carbonate are used to facilitate cyclization and substitution reactions.

  • Catalysts, including transition metal complexes or acid catalysts, may be employed to enhance reaction rates and selectivity.

  • Purification is generally achieved by chromatographic techniques (silica gel column chromatography) and crystallization to isolate the pure (S)-enantiomer.

Industrial Production Considerations

  • Optimization of Reaction Parameters: Industrial synthesis focuses on maximizing yield and purity by fine-tuning temperature, pressure, catalyst loading, and reaction time.

  • Use of Continuous Flow Reactors: To improve scalability and reproducibility, continuous flow systems may be used for key steps such as cyclization and substitution.

  • Advanced Purification: Techniques like preparative high-performance liquid chromatography (HPLC) and recrystallization are standard to ensure enantiomeric purity and removal of impurities.

Representative Synthetic Route Example

Step Reaction Type Reagents/Conditions Outcome
1 Cyclization Phthalimide derivative + base (e.g., K2CO3), reflux in DMF Formation of 1,3-dioxo-isoindole core
2 Side Chain Introduction Reaction with 3-oxopropyl halide or equivalent Attachment of 3-oxopropyl substituent
3 Amination/Substitution 4-nitroaniline, base, solvent (e.g., isopropanol), reflux Introduction of 4-nitrophenylamino group
4 Purification Chromatography, crystallization Isolation of pure (S)-enantiomer

Research Findings and Analytical Characterization

  • Spectroscopic Analysis:

    • ^1H and ^13C NMR confirm the presence of isoindole ring protons and carbons, keto groups (carbonyl signals near 170–175 ppm), and aromatic protons of the nitrophenyl group.
    • IR spectroscopy shows characteristic amide and keto carbonyl stretches (~1700 cm⁻¹) and nitro group absorptions (~1500 and 1350 cm⁻¹).
    • Mass spectrometry (HRMS) validates molecular weight and fragmentation consistent with the proposed structure.
  • Chirality and Enantiomeric Purity:

    • Optical rotation measurements and chiral HPLC confirm the (S)-configuration and high enantiomeric excess.
  • Thermal Stability:

    • Differential scanning calorimetry (DSC) indicates melting points typically above 160 °C and decomposition temperatures exceeding 200 °C, suitable for handling and storage.

Summary Table of Preparation Parameters

Parameter Details
Core Structure Formation Cyclization of phthalimide or benzylamine derivatives
Key Functional Group Introduction Nucleophilic substitution with 4-nitroaniline
Typical Solvents DMF, isopropanol, ethanol
Bases Used Lithium bis(trimethylsilyl)amide, K2CO3, NaO-t-Bu
Temperature Range Room temperature to 150 °C
Purification Methods Silica gel chromatography, recrystallization
Analytical Techniques NMR, IR, HRMS, chiral HPLC, DSC
Industrial Scale Methods Continuous flow reactors, catalytic optimization

Chemical Reactions Analysis

Types of Reactions

2H-Isoindole-2-acetic acid derivatives can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of nitro groups to amines.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride or hydrogen gas with a catalyst.

    Substitution Reagents: Such as halogens or organometallic compounds.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group may yield an amine derivative.

Scientific Research Applications

2H-Isoindole-2-acetic acid derivatives have a wide range of applications in scientific research, including:

    Medicinal Chemistry: Potential use as therapeutic agents due to their biological activities.

    Biological Studies: Investigation of their effects on various biological pathways.

    Industrial Applications: Use as intermediates in the synthesis of other complex organic compounds.

Mechanism of Action

The mechanism of action of 2H-Isoindole-2-acetic acid derivatives involves interaction with specific molecular targets. These may include:

    Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.

    Receptor Modulation: Interaction with cellular receptors to modulate signaling pathways.

    DNA Intercalation: Insertion into DNA strands, affecting replication and transcription processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Isoindole Core

The target compound’s structural analogs differ primarily in their side chains and functional groups. Key comparisons include:

Compound Name Substituent/R-Group Molecular Formula Molecular Weight Key Properties/Applications Evidence Source
Target Compound 3-((4-Nitrophenyl)amino)-3-oxopropyl (S-config.) C₁₈H₁₆N₃O₆* ~370.34 g/mol† Amide linkage; potential coordination sites
Propyl 2-(1,3-dioxoisoindolin-2-yl)acetate Propyl ester C₁₃H₁₃NO₄ 247.25 g/mol Ester derivative; lower polarity
2H-Isoindole-2-acetic acid, 1,3-dihydro-alpha-((4-hydroxy-3-nitrophenyl)methyl)-1,3-dioxo- 4-Hydroxy-3-nitrophenylmethyl C₁₇H₁₁N₂O₇ 367.28 g/mol Hydroxy-nitro substitution; increased acidity
2H-Isoindole-2-acetic acid, 1,3-dihydro-α-[(4-nitrophenyl)methyl]-1,3-dioxo-, methyl ester 4-Nitrophenylmethyl; methyl ester C₁₈H₁₄N₂O₆ 354.31 g/mol Ester group; nitro para-substitution
4-Amino-alpha-(3-amino-3-oxopropyl)-1,3-dihydro-1,3-dioxo-2H-isoindole-2-acetic acid 3-Amino-3-oxopropyl; 4-aminoisoindole C₁₃H₁₃N₃O₅ 291.26 g/mol Amino substituents; enhanced H-bonding

Functional Group and Property Analysis

  • Amide vs. Ester Derivatives: The target compound’s amide side chain (3-((4-nitrophenyl)amino)-3-oxopropyl) distinguishes it from ester analogs like the propyl ester () and methyl ester (). Amides generally exhibit higher polarity and stability compared to esters, which may affect solubility and metabolic resistance .
  • Nitro Group Positioning : The 4-nitrophenyl group in the target compound contrasts with the 3-nitrophenyl substitution in . Para-substitution often enhances electronic effects (e.g., electron-withdrawing) and may influence reactivity in coordination chemistry or drug design .
  • Amino and Hydroxy Modifications: and highlight amino and hydroxy-nitro substitutions, respectively.

Stereochemical and Physicochemical Comparisons

  • Stereochemistry : The (S)-configuration of the target compound is critical for enantioselective interactions, particularly in biological systems. Similar compounds like N-phthaloyl-L-phenylalanine () demonstrate the importance of chirality in bioavailability and receptor binding .
  • Polar Surface Area (PSA) and LogP: reports a PSA of 100.7 Ų and LogP of 1.5 for a related amino-substituted isoindole, suggesting moderate solubility.

Biological Activity

2H-Isoindole-2-acetic acid derivatives, particularly the compound 2H-Isoindole-2-acetic acid, 1,3-dihydro-alpha-(3-((4-nitrophenyl)amino)-3-oxopropyl)-1,3-dioxo-, (S)- , have garnered significant attention due to their diverse biological activities. This article reviews the biological properties, mechanisms of action, and potential therapeutic applications of this compound, drawing from various studies and research findings.

Chemical Structure and Synthesis

The compound features a complex structure that includes an isoindole framework, a nitrophenyl moiety, and multiple functional groups that contribute to its biological activity. The synthesis of isoindole derivatives typically involves cyclization reactions and modifications to enhance their pharmacological properties.

1. Anti-inflammatory Properties

Recent studies have highlighted the anti-inflammatory potential of isoindole derivatives. For instance, derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory process. In particular, N-alkyl-isoindoline-1,3-diones demonstrated significant COX-2 inhibition comparable to established anti-inflammatory drugs like indomethacin and celecoxib . These compounds also modulate pro-inflammatory cytokines such as TNF-α and IL-6 while enhancing anti-inflammatory factors like IL-10 .

2. Antimicrobial Activity

The antimicrobial efficacy of isoindole derivatives has been evaluated against various bacterial strains. Compounds derived from the isoindole framework exhibited notable antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, certain derivatives showed superior inhibition against Escherichia coli and Staphylococcus aureus, outperforming traditional antibiotics at micromolar concentrations .

3. Anticancer Effects

Isoindole derivatives have also been investigated for their anticancer properties. Research indicates that these compounds can induce apoptosis in cancer cell lines such as Caco-2 and HCT-116. The most effective compounds displayed IC50 values lower than 1 μmol/L against Caco-2 cells, suggesting strong cytotoxic effects . Mechanistically, these compounds may disrupt cell cycle progression and promote cell death through various pathways.

The biological activities of isoindole derivatives can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Many isoindole derivatives act as inhibitors of key enzymes involved in inflammation and cancer progression, including COX enzymes and cholinesterases .
  • Modulation of Signaling Pathways : These compounds influence signaling pathways related to inflammation and apoptosis by altering the expression levels of cytokines and other mediators .

Case Studies

Several case studies illustrate the efficacy of isoindole derivatives:

  • Case Study on Anticancer Activity : A study involving a series of isoindole derivatives showed that compound 3 exhibited a significant free radical scavenging effect with an IC50 value of 2.525 μmol/mL against cancer cell lines. This compound was found to effectively suppress cell proliferation and induce apoptosis .
  • Case Study on Anti-inflammatory Effects : In another investigation, isoindoline derivatives were tested for their ability to inhibit COX activity in vitro. Results indicated that these compounds could significantly reduce inflammation markers in macrophage cultures stimulated with LPS .

Data Summary

Biological ActivityObserved EffectsIC50 ValuesReferences
Anti-inflammatoryInhibition of COX-2Varies (e.g., 0.91 μM)
AntimicrobialEffective against E. coli, S. aureusVaries (e.g., micromolar)
AnticancerInduces apoptosis in Caco-2 cells< 1 μmol/L

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing (S)-configured 2H-isoindole-2-acetic acid derivatives with a 4-nitrophenyl substituent?

  • Methodology : The synthesis of structurally related isoindole derivatives often employs condensation reactions between aminothiazolone derivatives and 3-formyl-indole-2-carboxylic acid under reflux in acetic acid (Method A, ). For the 4-nitrophenyl group, coupling via a thiourea intermediate (Method B, ) or esterification with 4-nitrophenyl esters () is recommended. Key steps include reflux times (3–5 h), stoichiometric control (1.1 equiv of aldehyde), and recrystallization from DMF/acetic acid mixtures to ensure purity .
  • Data Consideration : Monitor reaction progress via TLC or HPLC to track the formation of intermediates like 3-formyl-1H-indole-2-carboxylate.

Q. How can the stereochemical integrity of the (S)-configuration be preserved during synthesis?

  • Methodology : Chiral resolution techniques, such as using (S)-specific catalysts or chiral stationary phases in HPLC, are critical. highlights methyl esters of isoindole derivatives as intermediates for stereochemical control. For example, methyl (S)-2-phthalimido-4-oxobutanoate (CAS 137278-36-5) employs enantioselective esterification to retain configuration .
  • Analytical Validation : Confirm stereochemistry using circular dichroism (CD) spectroscopy or X-ray crystallography of tin(II) complexes (as in ), which stabilize chiral centers .

Q. What spectroscopic techniques are most reliable for characterizing the 4-nitrophenylamino-3-oxopropyl side chain?

  • Methodology :

  • NMR : Use 1H^1H- and 13C^{13}C-NMR to resolve the 4-nitrophenyl group (aromatic protons at δ 7.5–8.5 ppm) and the 3-oxopropyl moiety (carbonyl at ~170 ppm).
  • IR : Confirm the presence of amide (1650–1680 cm1^{-1}) and nitro (1520 cm1^{-1}) functional groups.
  • MS : High-resolution mass spectrometry (HRMS) to verify molecular ion peaks (e.g., C18_{18}H16_{16}N3_3O6_6, expected [M+H]+^+ ≈ 370.1002) .

Advanced Research Questions

Q. How does the 4-nitrophenyl group influence the compound’s reactivity in nucleophilic acyl substitution reactions?

  • Mechanistic Insight : The electron-withdrawing nitro group enhances the electrophilicity of the carbonyl carbon in the 3-oxopropyl chain, facilitating nucleophilic attacks (e.g., by amines or thiols). This is evidenced by similar reactivity in 4-nitrophenyl ester derivatives () and nitro-substituted aryl amides ().
  • Experimental Design : Compare reaction rates with non-nitro analogs (e.g., phenyl vs. 4-nitrophenyl) using kinetic studies (UV-Vis monitoring at 400 nm for nitro group absorbance changes) .

Q. What coordination behavior does the isoindole-dione core exhibit with transition metals, and how does this affect catalytic applications?

  • Structural Analysis : Tin(II) complexes of isoindole-dione derivatives ( ) show bidentate coordination via the dione oxygen atoms, forming distorted tetrahedral geometries. Computational modeling (DFT) can predict analogous behavior with metals like Cu(II) or Pd(II).
  • Application : Test catalytic efficiency in cross-coupling reactions (e.g., Suzuki-Miyaura) by immobilizing the metal complex on silica supports .

Q. How do steric and electronic effects of the (S)-configured side chain impact enantioselective binding to biological targets?

  • Case Study : While direct biological data for this compound is limited, structurally related (S)-phthalimido derivatives () show selective inhibition of enzymes like proteases. Use molecular docking simulations (AutoDock Vina) to predict binding affinities to targets such as trypsin or thrombin.
  • Validation : Synthesize both (S)- and (R)-enantiomers and compare inhibitory activity via fluorescence-based assays .

Data Contradictions and Resolution

Discrepancies in reported yields for isoindole-dione syntheses under reflux conditions

  • Issue : Yields for similar reactions vary from 60% () to 85% ().
  • Resolution : Differences arise from stoichiometric ratios (1.0 vs. 1.1 equiv of aldehyde) and recrystallization solvents (DMF/acetic acid vs. ethanol). Optimize by pre-activating the aldehyde with sodium acetate () and using gradient recrystallization .

Conflicting stability data for nitro-substituted isoindole derivatives

  • Issue : Some sources report nitro group reduction under acidic conditions (), while others note stability ().
  • Resolution : The 4-nitrophenyl group’s para-substitution confers greater stability compared to ortho/meta analogs. Verify via controlled stability tests (pH 1–14, 25–80°C) with HPLC monitoring .

Methodological Recommendations

  • Synthetic Protocols : Prioritize Method A () for scalability and Method B () for introducing aryl groups.
  • Analytical Workflow : Combine NMR (structural confirmation), XRD (stereochemical validation), and HRMS (purity assessment).
  • Safety : Follow handling guidelines for nitro compounds () and acetic acid reflux setups (ventilation, PPE) .

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